REACTION_CXSMILES
|
Cl.O.[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([Cl:14])[CH:13]=1)[O:10][CH2:9][CH2:8][C:7]2=O>[Zn].C1(C)C=CC=CC=1>[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([Cl:14])[CH:13]=1)[O:10][CH2:9][CH2:8][CH2:7]2
|
Name
|
amalgam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercurous chloride
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1900 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
1280 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
640 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(CCOC2=C(C1)Cl)=O
|
Name
|
|
Quantity
|
3500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
decantation, it is extracted with ether
|
Type
|
WASH
|
Details
|
washed in water up to neutrality
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCCOC2=C(C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |